molecular formula C7H9N3 B1203292 4-Aminobenzamidine CAS No. 3858-83-1

4-Aminobenzamidine

Cat. No. B1203292
CAS RN: 3858-83-1
M. Wt: 135.17 g/mol
InChI Key: WPANETAWYGDRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-Aminobenzamidine involves innovative methodologies. For example, a novel approach for the synthesis of 4-aminoquinazolines has been developed via rhodium(III)-catalyzed [4 + 2] annulation of N-arylbenzamidines with 1,4,2-dioxazol-5-ones, featuring excellent regioselectivity and broad substrate scope (Ren et al., 2021). Another method involves the synthesis of 4-arylaminoquinazolines from 2-amino-N-arylbenzamidines and formic acid (Szczepankiewicz & Suwiński, 1998).

Molecular Structure Analysis

The molecular structure of related compounds showcases significant diversity and potential for further chemical modifications. For instance, the synthesis and single-crystal X-ray structure of 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles derived from 2-amino-N'-arylbenzamidines illustrate complex structural characteristics and potential reactivity (Mirallai et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 4-Aminobenzamidine derivatives can lead to a variety of compounds with distinct properties. For example, N-chloro-N′-arylbenzamidines react with 1,1-diaminoethenes to yield 4-amino-5-chloroimidazoles, demonstrating the versatility of aminobenzamidine derivatives in synthesis (Rossi & Pini, 1996).

Physical Properties Analysis

The physical properties, such as fluorescence, of 4-Aminobenzamidine derivatives can be significantly altered upon binding to various molecules. An example is p-Aminobenzamidine's weak fluorescence in neutral aqueous buffer, which significantly enhances upon binding to trypsin or thrombin due to hydrophobic interactions (Evans et al., 1982).

Scientific Research Applications

  • Ophthalmic Pharmaceutical Applications : 4-Aminobenzamidine dihydrochloride (4-AD) is studied for its potential in treating glaucoma, being explored as a component in polymeric inserts for prolonged release in ophthalmic forms (Cesar et al., 2020).

  • Complement Inhibition Studies : It's used in investigating complement inhibition. Despite in vitro efficacy, in vivo studies show limited effectiveness due to rapid distribution away from blood, highlighting the need for structural modifications for anticomplementary activity (Otterness et al., 1978).

  • Fertility Research : 4-Aminobenzamidine is used in studies exploring human sperm penetration into oocytes, suggesting its role in inhibiting serine proteinase, potentially useful in contraceptive research (van der Ven et al., 1985).

  • Protease Interaction Studies : It serves as a fluorescent probe for the active site of serine proteases like trypsin and thrombin, useful in studies of inhibitor and substrate binding (Evans et al., 1982).

  • Nitric Oxide Synthase Inhibition : p-Aminobenzamidine is studied for its competitive inhibition of nitric oxide synthase, affecting NO production and serine proteinase action, relevant in neurological and cardiovascular research (Venturini et al., 1997).

  • Chemiproteomics and Protein Purification : Used in the purification of proteins like tropomyosin, paramyosin, actin, and kinases, its binding ability to Ca2+-binding proteins is significant for studies in various scientific fields, including medicinal applications (Erban, 2011).

  • Cancer Research : p-Aminobenzamidine, as a urokinase inhibitor, is investigated for its growth-inhibitory effect on human prostate tumors, highlighting its potential in cancer therapy (Billström et al., 1995).

  • Enzyme Inhibitor Studies : As a prototype of trypsin-like serine protease inhibitors, it's explored for its interaction with receptors and its effects on enzyme activities, relevant in pharmacological research (Pallottini et al., 2002).

  • Neuropharmacology : Studied for its anticonvulsant effects, it's relevant in neurological disorder treatment research (Clark et al., 1984).

  • Multiple Sclerosis Treatment Research : Investigated for its potential effects on symptoms in multiple sclerosis patients, particularly focusing on its effects beyond demyelination (Smith et al., 2000).

Safety And Hazards

4-Aminobenzamidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-aminobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPANETAWYGDRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191899
Record name 4-Aminobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobenzamidine

CAS RN

3858-83-1
Record name p-Aminobenzamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3858-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobenzamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003858831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-ABA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Aminobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-aminobenzamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.247
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINOBENZAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GK9KT599
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Addition of 50% sodium hydroxide (4.0 g., 0.05 mole) to a solution of 4-aminobenzamidine hydrochloride (0.5 mole) in 10 ml. of water affords 4-aminobenzamidine free base. Acetone (50 ml.) is added to the liberated free base and the mixture cooled to 5° C. 4-Nitrostyrylsulfonyl chloride is added to the mixture in a period of 5 min. while maintaining a temperature below 15° C. The mixture is stirred for 10 min., the reaction mixture concentrated under reduced pressure provides a residue which diluted with 100 ml. of water and neutralized with 3N hydrochloric acid affords a pale yellow solid precipitate. The precipitate is collected, washed thoroughly with water and then triturated first with isopropanol and then with ether to yield 7.3 g. (84%) of N-(4-NITROSTYRYLSULFONYL)-4-AMINOBENZAMIDINE, m.p. 188°-189° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminobenzamidine
Reactant of Route 2
Reactant of Route 2
4-Aminobenzamidine
Reactant of Route 3
Reactant of Route 3
4-Aminobenzamidine
Reactant of Route 4
Reactant of Route 4
4-Aminobenzamidine
Reactant of Route 5
Reactant of Route 5
4-Aminobenzamidine
Reactant of Route 6
4-Aminobenzamidine

Citations

For This Compound
469
Citations
MO Sousa, TLS Miranda, EB Costa, ER Bittar… - Brazilian Journal of …, 2001 - SciELO Brasil
… of increasing concentrations of 4-aminobenzamidine (96-576 µM), … the inhibition of hK1 by 4-aminobenzamidine and benzamidine is … The calculated Ki values for 4-aminobenzamidine, …
Number of citations: 13 www.scielo.br
JR Spencer, D McGee, D Allen, BA Katz… - Bioorganic & medicinal …, 2002 - Elsevier
4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors - ScienceDirect … 4-Aminoarylguanidine …
Number of citations: 31 www.sciencedirect.com
F Markwardt, H Landmann… - European Journal of …, 1968 - Wiley Online Library
… The strongest inhibitors of the three enzymes are 4-amidinobenzoic acid benzyl ester, 4-aminobenzamidine and 4-amidinophenylpyruvic acid. Some derivatives of benzylamine and …
Number of citations: 181 febs.onlinelibrary.wiley.com
O Danylyuk, H Butkiewicz, V Sashuk - CrystEngComm, 2016 - pubs.rsc.org
Here, we describe the cocrystallization of the trypanocide drug diminazene with the macrocyclic host cucurbit[6]uril (CB6). When the acid-contaminated CB6 was used, diminazene and …
Number of citations: 3 pubs.rsc.org
HG Fouda - Biomedical mass spectrometry, 1978 - Wiley Online Library
… The assay involves the reduction of diminazene to 4-aminobenzamidine and 4-hydrazinobenzamidine. The latter is further reduced to give an additional mole of 4-aminobenzamidine …
Number of citations: 23 onlinelibrary.wiley.com
S Nakai, H Sunayama, Y Kitayama, M Nishijima… - Langmuir, 2017 - ACS Publications
… Molecularly imprinted polymers were prepared by precipitation polymerization of N-methacryloyl-4-aminobenzamidine as a functional monomer to form a complex with template 2-AC …
Number of citations: 8 pubs.acs.org
HG Fouda - Journal of Chromatographic Science, 1977 - academic.oup.com
… Diminazene Is reduced to 4aminobenzamidine which is extracted and assayed by highperformance ion pair reverse phase partition chromatography. 3,4-Dlmethoxybenzamldlne …
Number of citations: 22 academic.oup.com
I Šafařík, L Ptáčková, M Koneracká, M Šafaříková… - Biotechnology …, 2002 - Springer
… + and Pb2+, selected dyes (safranin, thionin), bacitracin and 4-aminobenzamidine. Enzymes immobilized on magnetic particles can form a basis of new automated assay procedures for …
Number of citations: 39 link.springer.com
IG Otterness, AJ Torchia, HD Doshan - Biochemical Pharmacology, 1978 - Elsevier
Amidines and guanidines have been reported to be effective inhibitors in vitro of complement. This study reports the in vivo activity of four such compounds, 4-aminobenzamidine, 3,4-…
Number of citations: 13 www.sciencedirect.com
G Bayramoglu, M Yakup Arica - Bioprocess and biosystems engineering, 2012 - Springer
… 4-aminobenzamidine ligand immobilized QCM crystal was analyzed in terms of van’t Hoff plots. The ΔG values for trypsin adsorbed on the 4-aminobenzamidine … 4-aminobenzamidine …
Number of citations: 19 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.